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Compound of Interest

Compound Name: 3-Borono-5-chlorobenzoic acid

Cat. No.: B1418372

An In-Depth Technical Guide to 3-Borono-5-chlorobenzoic Acid (CAS 957061-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Borono-5-chlorobenzoic acid, with CAS number 957061-05-1, is a bifunctional aromatic
building block of significant interest in the fields of medicinal chemistry and organic synthesis.
As a substituted phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl
systems.[1][2] The presence of both a boronic acid and a carboxylic acid moiety on the same
scaffold provides orthogonal reactive handles, enabling sequential and diverse
functionalization. This guide offers a comprehensive technical overview of its chemical
properties, applications, and practical methodologies, designed to empower researchers in
leveraging this versatile reagent for advanced molecular design and drug discovery.

Physicochemical Properties and Structural Analysis

3-Borono-5-chlorobenzoic acid is a solid at room temperature, possessing a unique
combination of functional groups that dictate its reactivity and utility.[3] Understanding these
individual components is key to its strategic deployment in synthesis.
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Property Value Reference
CAS Number 957061-05-1 [3]
Molecular Formula C7HeBCIO4 [3]
Molecular Weight 200.38 g/mol [3]
3-Carboxy-5-
Synonym ) . [3]
chlorophenylboronic acid
Appearance White to off-white solid [4]
) Boronic Acid, Carboxylic Acid,
Functional Groups ) [3]
Aryl Chloride

Structural Features and Reactivity Insights:

e Boronic Acid Group (-B(OH)z2): This moiety is the cornerstone of the molecule's utility in
cross-coupling chemistry. The boron atom is electrophilic and can readily engage in
transmetalation with a palladium center after activation with a base.[5] This group is relatively
stable, easy to handle, and has low toxicity, making it a preferred coupling partner in
pharmaceutical synthesis.[5][6]

o Carboxylic Acid Group (-COOH): This functional group provides a classical handle for
derivatization, most commonly through amide bond formation. Its presence makes the
molecule a valuable linker, capable of covalently attaching to amine-containing scaffolds or
biomolecules. The acidity is enhanced by the electron-withdrawing effects of the adjacent
chloro and borono substituents.[7]

e Aryl Chloride (-CI): The chlorine atom influences the electronic properties of the aromatic
ring. It also serves as a potential metabolic blocking site, a strategy often employed in drug
design to enhance the pharmacokinetic profile of a candidate molecule.[2]

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are often proprietary, its spectroscopic
characteristics can be reliably predicted based on its structure and data from analogous
compounds like chlorobenzoic acids.[8][9]
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e 'H NMR (in DMSO-ds): The spectrum would show three distinct signals in the aromatic
region (approx. 7.5-8.0 ppm). The proton between the two electron-withdrawing groups (at
C2) would be the most deshielded. The protons at C4 and C6 would appear as distinct
multiplets. A broad singlet at high chemical shift (>12 ppm) would correspond to the
carboxylic acid proton.

e 13C NMR (in DMSO-de): Six aromatic carbon signals and one carbonyl carbon signal (~166
ppm) are expected. The carbons directly attached to the chloro, borono, and carboxyl groups
would have characteristic chemical shifts influenced by their respective substituents.[9]

e FT-IR (KBr Pellet): Key vibrational bands would include a broad O-H stretch from the
carboxylic acid dimer (2500-3300 cm™1), a sharp C=0 stretch (~1700 cm~1), characteristic
C=C aromatic ring stretches (1400-1600 cm~1), and a strong B-O stretching band (~1350
cm™1).

The Cornerstone Application: Suzuki-Miyaura
Coupling

The paramount application of 3-Borono-5-chlorobenzoic acid is its role as a nucleophilic
partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology
is one of the most powerful and widely used tools for forming carbon-carbon bonds, particularly
in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals.[6][10]

Mechanistic Causality

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[1]
[11] The success of the reaction hinges on the orchestration of three fundamental steps.

« Oxidative Addition: A low-valent Pd(0) catalyst species inserts into the carbon-halide bond of
an electrophilic coupling partner (e.g., an aryl bromide, iodide, or triflate), forming a Pd(Il)
intermediate.[11][12] The reactivity order is generally | > OTf > Br >> CI.[10][13]

e Transmetalation: This is the crucial step where the organic moiety from the boronic acid is
transferred to the palladium center. Causality: This step does not proceed spontaneously. A
base (e.g., K2COs, Cs2CO0:s) is required to activate the boronic acid, converting it into a more
nucleophilic boronate complex (e.g., [RB(OH)s3]~). This increased electron density on the
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boron center facilitates the ligand exchange, displacing the halide from the palladium
complex.[1][5][10]

e Reductive Elimination: The two organic partners on the Pd(ll) center couple to form the new
C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the
cycle to continue.[11][12]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Value in Drug Discovery

Boronic acids are indispensable building blocks in modern pharmaceutical development.[6][14]
The FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®) for multiple
myeloma underscores their therapeutic potential.[15][16] 3-Borono-5-chlorobenzoic acid is
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particularly valuable due to its bifunctional nature, allowing it to act as a versatile linker or
scaffold in the synthesis of complex molecules.

This dual reactivity enables medicinal chemists to construct novel chemical entities by
connecting two different fragments in a controlled, stepwise manner. For example, a Suzuki
coupling can be performed first, followed by an amide coupling reaction on the carboxylic acid,
or vice-versa. This strategic flexibility accelerates the generation of diverse chemical libraries
for screening against biological targets.[2][6]
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Caption: Role as a bifunctional linker in complex molecule synthesis.

Methodologies and Protocols
Proposed Synthetic Pathway

While numerous vendors supply this reagent, understanding its synthesis provides insight into
potential impurities. A plausible laboratory-scale synthesis can be envisioned starting from a
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commercially available di-halogenated precursor, such as 3,5-dichlorobenzoic acid. The
workflow would involve a selective metal-halogen exchange followed by borylation.

3,5-Dichlorobenzoic Acid
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Caption: A proposed synthetic workflow for 3-Borono-5-chlorobenzoic acid.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling 3-Borono-5-chlorobenzoic
acid with a generic aryl bromide.

Objective: To synthesize a substituted biaryl carboxylic acid.

Materials:

o 3-Borono-5-chlorobenzoic acid (1.2 equivalents)

e Aryl Bromide (1.0 equivalent)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 equivalents)
o Potassium Carbonate (K2COs3), anhydrous (2.5 equivalents)

e 1,4-Dioxane, anhydrous

» Deionized Water

e Argon or Nitrogen gas supply

Procedure:

» Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and a reflux condenser, add the Aryl Bromide (1.0 equiv.), 3-Borono-5-chlorobenzoic acid
(1.2 equiv.), and K2COs (2.5 equiv.).

 Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen)
for 10-15 minutes. Causality: This is critical to prevent the oxidation and deactivation of the
Pd(0) catalyst.

e Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2
mL water per 1 mmol of aryl bromide). The solvent mixture is degassed by bubbling inert gas
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through it for 20 minutes prior to addition. Causality: The biphasic solvent system helps to
dissolve both the organic substrates and the inorganic base.

o Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPhs)a catalyst (0.03
equiv.). The mixture will typically turn yellow or orange.

o Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is
consumed (typically 4-12 hours).

o Workup:
o Cool the reaction to room temperature.

o Add water and extract the mixture with an organic solvent like ethyl acetate (3x). Note: The
product is a carboxylic acid. To extract it into the organic layer, the aqueous layer must first
be acidified with 1M HCI to a pH of ~2-3 to protonate the carboxylate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and filter.[11]

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
flash column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the
reagent.
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Aspect

Recommendation

Rationale & References

Personal Protective Equipment
(PPE)

Wear safety glasses with side-
shields, a lab coat, and
chemical-resistant gloves (e.g.,

nitrile).

To prevent skin and eye
irritation.[17]

Handle in a well-ventilated

chemical fume hood. Avoid

To prevent inhalation of

potentially harmful dust and

Handling breathing dust or vapors. ) o
avoid cross-contamination.[17]
Wash hands thoroughly after (1]
handling.
Store in a cool, dry place in a Protects the compound from
tightly sealed container. Room moisture, which can affect the
Storage

temperature storage is

generally acceptable.

boronic acid group, and

atmospheric contaminants.[3]

Spill Response

Sweep up solid spills carefully
to avoid creating dust. Place in
a sealed container for
disposal. Clean the area with

soap and water.

Ensures containment and
proper disposal in accordance

with local regulations.[18]

In case of Contact

Eyes: Rinse cautiously with
water for several minutes.
Skin: Wash with plenty of soap
and water. Seek medical

attention if irritation persists.

Standard first-aid procedures

for chemical irritants.[17]

Conclusion

3-Borono-5-chlorobenzoic acid (CAS 957061-05-1) is a strategically important and highly

versatile building block for modern organic synthesis. Its value is anchored in its bifunctional

nature, which provides two orthogonal points for molecular elaboration. A thorough

understanding of its properties, the mechanism of its primary application in Suzuki-Miyaura

coupling, and adherence to robust experimental protocols enables researchers to effectively

harness its potential for creating novel and complex molecules, thereby accelerating innovation

in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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